molecular formula C22H20ClFN2O4S B3484046 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(5-chloro-2-methoxyphenyl)acetamide

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B3484046
M. Wt: 462.9 g/mol
InChI Key: DSCIQUXWWSKYDV-UHFFFAOYSA-N
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Description

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of benzyl-(4-fluorophenyl)sulfonyl chloride, which is then reacted with N-(5-chloro-2-methoxyphenyl)acetamide under specific conditions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield, purity, and efficiency while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(5-chloro-2-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as altered cellular signaling pathways or changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(5-chloro-2-methoxyphenyl)acetamide
  • 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(5-bromo-2-methoxyphenyl)acetamide
  • 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(5-chloro-2-ethoxyphenyl)acetamide

Uniqueness

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(5-chloro-2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O4S/c1-30-21-12-7-17(23)13-20(21)25-22(27)15-26(14-16-5-3-2-4-6-16)31(28,29)19-10-8-18(24)9-11-19/h2-13H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCIQUXWWSKYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(5-chloro-2-methoxyphenyl)acetamide
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2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(5-chloro-2-methoxyphenyl)acetamide
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